molecular formula C24H22F2N4O2 B2581696 3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide CAS No. 1226457-13-1

3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide

Cat. No. B2581696
CAS RN: 1226457-13-1
M. Wt: 436.463
InChI Key: URNJEEHERHANOM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide” are not detailed in the resources I have .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the resources I have .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial potential. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized through Mannich reaction and showed effective antimicrobial properties against a range of bacterial and fungal species. These compounds were characterized by spectral and analytical techniques, highlighting their potential as antimicrobial agents (Sethi et al., 2016). Similarly, novel benzimidazole derivatives demonstrated significant antibacterial and antifungal activities, suggesting their utility in addressing microbial resistance (Özden et al., 2004).

Anticancer Evaluation

Benzimidazole derivatives have also been explored for their anticancer properties. A study synthesized benzimidazole compounds and evaluated them in vitro for anticancer activity against various cancer cell lines, with some compounds showing promising results against breast cancer cells (Salahuddin et al., 2014). This highlights the potential of benzimidazole derivatives in cancer therapy.

Photophysical and Antimicrobial Studies

Further research into benzimidazole derivatives includes photophysical and antimicrobial studies. For example, dipodal-benzimidazole derivatives were synthesized and exhibited excellent broad-spectrum antimicrobial activity and promising photophysical properties (Padalkar et al., 2014). These findings suggest applications in developing antimicrobial materials and photophysical agents.

Antiviral Activity

Benzamide-based compounds have shown significant antiavian influenza virus activity, offering a new route to the synthesis of 5-aminopyrazoles and their fused heterocycles. These compounds demonstrated considerable in vitro antiviral activities, underscoring their potential as antiviral agents (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with “3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide” are not explicitly mentioned in the resources I have .

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O2/c1-2-32-18-4-6-22-19(12-18)23(16(13-27)14-28-22)30-9-7-15(8-10-30)24(31)29-17-3-5-20(25)21(26)11-17/h3-6,11-12,14-15H,2,7-10H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJEEHERHANOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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